N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that combines the structural features of coumarin and thiazole Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, while thiazoles are recognized for their role in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Synthesis of 6-nitro-2-oxo-2H-chromene-3-carbaldehyde: This intermediate is prepared by nitration of 2-oxo-2H-chromene-3-carbaldehyde.
Formation of 4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazole: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the thiazole ring.
Acetylation: The final step involves acetylation of the thiazole derivative using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Cyclization: Acidic or basic catalysts, elevated temperatures.
Major Products
Reduction: 4-(6-amino-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide.
Substitution: Various acyl derivatives depending on the acylating agent used.
Cyclization: Complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its ability to interact with various molecular targets:
Antimicrobial Activity: The compound can inhibit bacterial growth by interfering with the synthesis of bacterial cell walls or proteins.
Antioxidant Activity: It can scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-nitro-2-oxo-2H-chromene-3-carbaldehyde: A precursor in the synthesis of the target compound.
2-oxo-2H-chromene-3-carbaldehyde: Another coumarin derivative with similar structural features.
Thiosemicarbazide derivatives: Compounds with similar thiazole rings.
Uniqueness
N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of coumarin and thiazole moieties, which endows it with a broad spectrum of biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
This compound’s unique combination of functional groups and potential for diverse chemical reactions makes it a valuable subject for further scientific investigation and application development.
Properties
IUPAC Name |
N-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c1-7(18)15-14-16-11(6-23-14)10-5-8-4-9(17(20)21)2-3-12(8)22-13(10)19/h2-6H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHKKSRDAQMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.